molecular formula C7H17N B1330217 Butylisopropylamine CAS No. 39099-23-5

Butylisopropylamine

Cat. No. B1330217
CAS RN: 39099-23-5
M. Wt: 115.22 g/mol
InChI Key: OKRJGUKZYSEUOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Diisopropyl-N-isobutylamine borane adduct is described in one of the papers, where diborane is bubbled into the neat amine to form a stable liquid borane adduct. This adduct is stable indefinitely at room temperature under an inert atmosphere, which suggests a method for the synthesis of stable amine-borane complexes that could be relevant for the synthesis of butylisopropylamine-related compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as calix arenes, has been studied. For example, the isopropyl derivative of calix arene has been crystallized and its structure determined by X-ray diffraction, which provides insights into the conformation and intramolecular interactions of isopropyl-substituted compounds . This information could be useful for understanding the molecular structure of butylisopropylamine.

Chemical Reactions Analysis

The reactivity of the N,N-Diisopropyl-N-isobutylamine borane adduct with various olefins has been explored. The hydroboration studies showed that the reactions are faster in certain solvents and that the degree of olefin hindrance affects the rate of hydroboration to the trialkylborane stage . This suggests that butylisopropylamine could potentially participate in similar chemical reactions, depending on its structure and the conditions applied.

Physical and Chemical Properties Analysis

While the physical and chemical properties of butylisopropylamine are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For instance, the volatility of isopropylamine is highlighted as an advantage in its use as an amino donor for the asymmetric synthesis of unnatural amino acids . This suggests that butylisopropylamine may also possess physical properties such as volatility that could be advantageous in certain chemical processes.

Scientific Research Applications

  • Thermophysical Property Research

    • Field : Physical Chemistry
    • Application : Butylisopropylamine is used in the study of thermophysical properties. The NIST/TRC Web Thermo Tables provide critically evaluated recommendations for various properties of this compound .
    • Methods : The properties are determined through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The properties covered include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, entropy as a function of temperature and pressure, viscosity as a function of temperature and pressure, thermal conductivity as a function of temperature and pressure, and enthalpy of formation .
  • Synthesis of Hindered Enamines

    • Field : Organic Chemistry
    • Application : Butylisopropylamine is used in the synthesis of hindered enamines .
    • Methods : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the synthesis are not specified in the source .

Safety And Hazards

Butylisopropylamine is a highly flammable liquid and vapor that can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

N-propan-2-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-5-6-8-7(2)3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRJGUKZYSEUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192342
Record name N-Isopropylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butylisopropylamine

CAS RN

39099-23-5
Record name N-(1-Methylethyl)-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39099-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039099235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopropylbutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
RV Golovnya, IL Zhuravleva, SG Kharatyan - Journal of Chromatography A, 1969 - Elsevier
… by trimethylamine and triethylamine; in the 30-h culture their percentage was drastically lowered (almost by ten times) with a corresponding increase of ut-butylisopropylamine and a …
Number of citations: 29 www.sciencedirect.com
L Pětroš, V Majer, J Koubek… - Collection of …, 1979 - cccc.uochb.cas.cz
… , ethylisopropylamine, propylisopropylamine, butylisopropylamine, diisopropylamine and … , ethylisopropylamine, propylisopropylamine, butylisopropylamine and ethylbutylamine. The …
Number of citations: 6 cccc.uochb.cas.cz
W Li, F Cheng, J Zhang, C Li, D Yu… - … Journal of General …, 2023 - Taylor & Francis
… The levels of 2-hydroxyundec-7-enoylcarnitine were significantly lower, whereas those of 5-dehydroavenasterol, butylisopropylamine, and salsoline-1-carboxylate were higher following …
Number of citations: 6 www.tandfonline.com
M Kraszni, I Bányai, B Noszál - Journal of medicinal chemistry, 2003 - ACS Publications
… group electronegativities of the tert-butylamino and 3,5-dichloro-4-aminophenyl groups, the 1 H− 1 H NMR coupling constants of the aliphatic protons of N-tert-butylisopropylamine and 2…
Number of citations: 42 pubs.acs.org
K Banert, M Heck, A Ihle, T Shoker… - … A European Journal, 2021 - Wiley Online Library
… Furthermore, in situ generation of 1-adamantyl triflate 18 by exposure of bromide 10 to silver triflate and subsequent treatment with tert-butylisopropylamine yielded the desired product …
B Spitzbarth, R Eelkema - Chemistry–A European Journal, 2023 - Wiley Online Library
Dynamic covalent (DCv) ureas have been used abundantly to design self‐healing materials. We demonstrate that apart from self‐healing materials, the species present in the …
I Schmeltz, D Hoffmann - Chemical Reviews, 1977 - ACS Publications
The isolation and identification of the chemical constituents that give tobacco and tobacco smoke their characteristic (or-ganoleptic, pharmacological, and toxicological) proper-ties3. izb, …
Number of citations: 409 pubs.acs.org
C Cavedon, S Gisbertz, S Vogl, N Richter, S Schrottke… - 2021 - pure.mpg.de
179 aReaction conditions: aryl halide (300 µmol), nucleophile (a, sodium sulfinate, 600 µmol; b, carboxylic acid, 450 µmol; c, sulfonamide, 450 180 µmol), NiCl2· glyme (15 µmol), czbpy …
Number of citations: 2 pure.mpg.de
M Yang, T Albrecht-Schmitt, V Cammarata… - The Journal of …, 2009 - ACS Publications
A short synthesis of exceedingly congested amines, with insertion of a rhodium carbenoid into an N−H bond as the key step, is described. Trialkylamines such as 2-(diisopropylamino)…
Number of citations: 14 pubs.acs.org
S Gisbertz, S Reischauer, B Pieber - Nature Catalysis, 2020 - nature.com
… Bulky secondary amines such as N-tert-butylisopropylamine and 2,2,6,6-tetramethylpiperidine do not couple with aryl halides and can be used as a base if only 1.5 equiv. of pyrrolidine …
Number of citations: 146 www.nature.com

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